molecular formula C16H12ClFN4O B4647479 N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4647479
M. Wt: 330.74 g/mol
InChI Key: IQLFKBMGSHAKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research. CCT137690 was first identified in a high-throughput screening assay, and subsequent studies have shown its ability to inhibit the proliferation of cancer cells.

Mechanism of Action

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits Mps1 by binding to the kinase domain of the protein. The binding of this compound to Mps1 prevents the protein from phosphorylating its downstream targets, leading to mitotic defects and cell death in cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its specificity for Mps1. This specificity allows for the selective inhibition of cancer cells while leaving normal cells relatively unaffected. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, this compound has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

For research on N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include investigating its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in animal models and clinical trials. Finally, the development of more soluble analogs of this compound may improve its bioavailability and expand its potential use in cancer research.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potential therapeutic applications in cancer research. Studies have shown that this compound inhibits the proliferation of cancer cells by targeting the serine/threonine kinase, Mps1. Mps1 is a critical regulator of the spindle checkpoint, which ensures proper chromosome segregation during cell division. Inhibition of Mps1 by this compound leads to mitotic defects and cell death in cancer cells.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)17)20-21-22(10)12-8-6-11(18)7-9-12/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLFKBMGSHAKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
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N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
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N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.